molecular formula C10H13NO6 B8096530 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Cat. No.: B8096530
M. Wt: 243.21 g/mol
InChI Key: JWUFSYXQWPXFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid typically involves the reaction of hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Primary Amines: Used in substitution reactions to form amide bonds.

    Acids and Bases: Employed in hydrolysis reactions to break the ester bond.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is unique due to its ability to form stable amide bonds under mild conditions, making it highly valuable in bioconjugation and drug delivery applications. Its reactivity and stability are superior to similar compounds, providing advantages in various scientific and industrial applications .

Properties

IUPAC Name

6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6/c12-7-5-6-8(13)11(7)17-10(16)4-2-1-3-9(14)15/h1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFSYXQWPXFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl succinimidyl adipate (4.5 g, 17.5 mmol), chlorotrimethylsilane (11.1 ml, 87.5 mmol) and sodium iodide (13.1 g, 87.5 mmol) in 10 ml of acetonitrile was heated at reflux for 12 hours. The mixture was then cooled to room temperature and diluted with ethyl acetate. The reaction mixture was washed repeatedly with 5 percent aqueous sodium bisulfite until the organic solution was colorless. Then it was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to provide 3.2 g (71 percent yield by weight) of adipic acid monosuccinimidyl ester as a white solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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